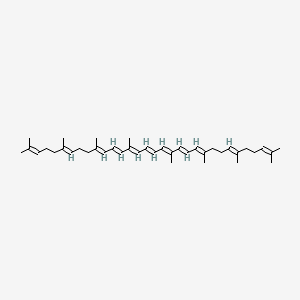

zeta-Carotene

描述

属性

CAS 编号 |

13587-06-9 |

|---|---|

分子式 |

C40H60 |

分子量 |

540.9 g/mol |

IUPAC 名称 |

(6E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene |

InChI |

InChI=1S/C40H60/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-16,19-22,25-30H,13-14,17-18,23-24,31-32H2,1-10H3/b12-11+,25-15+,26-16+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ |

InChI 键 |

BIWLELKAFXRPDE-WTXAYMOSSA-N |

SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |

手性 SMILES |

CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C |

规范 SMILES |

CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |

熔点 |

42-46°C |

物理描述 |

Solid |

同义词 |

Carotene, zeta zeta Carotene zeta-Carotene |

产品来源 |

United States |

Foundational & Exploratory

The Chemical Architecture of ζ-Carotene: A Technical Guide for Scientific Professionals

Introduction

Zeta-carotene (ζ-carotene) is a pivotal, acyclic C40 isoprenoid and a key intermediate in the biosynthesis of carotenoids in plants and some microorganisms.[1] Unlike the more commonly known cyclic carotenoids such as α-carotene and β-carotene, ζ-carotene possesses a linear polyene backbone.[1] Its chemical structure is fundamental to its role as a precursor to lycopene and, subsequently, a wide array of bioactive carotenoids. This guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies pertinent to ζ-carotene, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Structure and Isomerism

This compound is a tetraterpenoid characterized by a long, unsaturated hydrocarbon chain.[2] Its structure is similar to that of lycopene but contains four additional hydrogen atoms, resulting in a less extensive system of conjugated double bonds.[1] This reduced conjugation is a defining feature that dictates its unique physicochemical and spectral properties.

The molecule exhibits significant geometric isomerism due to the presence of multiple carbon-carbon double bonds.[3] The most biologically relevant isomers include all-trans and various cis configurations, such as 9,9'-di-cis-ζ-carotene, which is a primary product of the enzyme phytoene desaturase in plants.[3]

Quantitative and Physicochemical Data

The structural and physical properties of ζ-carotene are summarized in the table below, providing a quantitative basis for experimental design and analysis.

| Property | Data |

| Molecular Formula | C₄₀H₆₀ |

| Molecular Weight | 540.9 g/mol |

| IUPAC Name (all-trans) | (6E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,20,22,26,30-undecaene[3] |

| CAS Number | 72746-33-9 |

| Physical Description | Solid[4] |

| Solubility | Insoluble in water; Soluble in organic solvents like hexane and chloroform. |

| UV-Vis Absorption Maxima (λmax) | Typically exhibits major absorption peaks around 400 nm and 450 nm in organic solvents.[5] |

Biosynthesis of ζ-Carotene

This compound is a critical checkpoint in the carotenoid biosynthetic pathway. Its formation and subsequent conversion are tightly regulated by a series of desaturase and isomerase enzymes. The pathway illustrates the conversion of cis-isomers, which is a key feature in plant carotenoid synthesis.

Caption: Biosynthesis pathway showing the enzymatic conversion of phytoene to lycopene via ζ-carotene isomers.

Experimental Protocols

The isolation and characterization of ζ-carotene require meticulous procedures to prevent degradation and isomerization. The following sections detail generalized yet critical experimental methodologies.

Extraction of ζ-Carotene from Plant Material

This protocol outlines a standard procedure for the extraction of carotenoids, including ζ-carotene, from plant tissues.

Materials:

-

Plant tissue (e.g., tomato mutants, maize endosperm)

-

Liquid nitrogen

-

Extraction solvent: Hexane:Acetone:Ethanol (2:1:1 v/v/v) with 0.1% Butylated Hydroxytoluene (BHT)

-

Saponification solution: 10% (w/v) Potassium Hydroxide (KOH) in methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Mortar and pestle, centrifuge, rotary evaporator

Procedure:

-

Homogenization: Freeze a known weight of plant tissue (e.g., 1-5 g) with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Solvent Extraction: Transfer the powder to a centrifuge tube. Add 10-20 mL of the extraction solvent. Vortex vigorously for 2-3 minutes and sonicate for 5 minutes in the dark.

-

Centrifugation: Centrifuge the mixture at 5,000 x g for 10 minutes at 4°C. Decant the supernatant into a clean flask.

-

Re-extraction: Repeat the extraction process on the pellet two more times or until the pellet is colorless. Pool all the supernatants.

-

Saponification (Optional): To remove chlorophylls and lipids, add an equal volume of 10% methanolic KOH to the pooled extract. Incubate in the dark at room temperature for 1-2 hours or overnight at 4°C.

-

Phase Separation: Transfer the saponified extract to a separatory funnel. Add an equal volume of saturated NaCl solution to facilitate phase separation.

-

Carotenoid Recovery: Extract the upper organic phase containing the carotenoids. Wash the aqueous phase twice with small volumes of hexane. Pool all organic phases.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness under a stream of nitrogen using a rotary evaporator at a temperature below 40°C.

-

Storage: Re-dissolve the carotenoid residue in a small, known volume of a suitable solvent (e.g., hexane or mobile phase for HPLC) and store under nitrogen at -20°C or lower, protected from light.

HPLC-DAD Analysis for Separation and Quantification

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is the standard method for separating and quantifying ζ-carotene isomers. C30 columns are highly recommended for their superior ability to resolve geometric isomers.[6]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, and a column thermostat.

-

Column: Reversed-phase C30 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvents is typically used. For example:

-

Solvent A: Methanol/Acetonitrile/Water (e.g., 81:14:5 v/v/v)

-

Solvent B: Methyl-tert-butyl ether (MTBE)

-

-

Gradient Elution: A linear gradient starting with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute the highly nonpolar carotenoids. A specific gradient should be optimized based on the exact column and system.[7][8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Injection Volume: 10-20 µL.

-

Detection: Diode Array Detector monitoring at multiple wavelengths, primarily at the λmax of ζ-carotene (~400 nm and 450 nm).[5]

Procedure:

-

Sample Preparation: Ensure the dried extract is fully dissolved in the initial mobile phase or a compatible solvent. Filter through a 0.22 µm syringe filter before injection.

-

Analysis: Inject the sample onto the equilibrated HPLC system.

-

Identification: Tentatively identify ζ-carotene isomers based on their retention times compared to available standards and their characteristic UV-Vis spectra obtained from the DAD (three-peak absorption pattern).

-

Quantification: Generate a calibration curve using an authentic ζ-carotene standard of known concentration. Calculate the concentration in the sample by integrating the peak area at the relevant wavelength.

Definitive Structure Elucidation

For unambiguous identification of ζ-carotene isomers, especially in complex biological matrices, hyphenated techniques are employed.

-

HPLC-MS (Mass Spectrometry): Coupling HPLC with Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) MS provides molecular weight information, confirming the identity of the C₄₀H₆₀ backbone.

-

HPLC-NMR (Nuclear Magnetic Resonance): On-line or stopped-flow HPLC-NMR allows for the acquisition of ¹H and ¹³C NMR spectra of the isolated peaks, providing definitive structural information about the specific configuration of the double bonds in each isomer.[9]

Analytical Workflow Visualization

The logical flow from sample preparation to final data analysis is a critical component of robust scientific investigation.

Caption: A generalized workflow for the extraction, analysis, and characterization of ζ-carotene.

References

- 1. ζ-Carotene - Wikipedia [en.wikipedia.org]

- 2. NP-MRD: Showing NP-Card for ζ -carotene (NP0291175) [np-mrd.org]

- 3. Buy this compound | 13587-06-9 [smolecule.com]

- 4. This compound | C40H60 | CID 6440490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of 9-cis beta-carotene and this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prumlab.yale.edu [prumlab.yale.edu]

The ζ-Carotene Biosynthesis Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core ζ-carotene biosynthesis pathway in plants. It is intended for researchers, scientists, and professionals in drug development who are interested in understanding and manipulating this critical metabolic route for the production of carotenoids. This document details the enzymatic steps, presents available quantitative data, outlines key experimental protocols, and provides visualizations of the pathway and associated workflows.

Introduction to ζ-Carotene Biosynthesis

The biosynthesis of ζ-carotene is a pivotal segment of the larger carotenoid pathway in plants, which is responsible for the production of a diverse array of essential pigments. These molecules play crucial roles in photosynthesis, photoprotection, and as precursors for the synthesis of phytohormones like abscisic acid and strigolactones[1]. The conversion of the colorless C40 hydrocarbon phytoene to the colored and conjugated lycopene involves a series of desaturation and isomerization reactions. The formation of ζ-carotene represents a key intermediate stage in this process. In contrast to bacteria and fungi which can convert phytoene directly to lycopene using a single enzyme (CrtI), the pathway in plants and cyanobacteria is more complex, requiring a series of enzymes to achieve the same transformation[1][2]. This guide focuses on the core enzymatic steps leading to the formation and conversion of ζ-carotene.

The Core Enzymatic Pathway

The synthesis of ζ-carotene and its subsequent conversion involves three key enzymes that are localized in the plastids: Phytoene Desaturase (PDS), 15-cis-ζ-Carotene Isomerase (Z-ISO), and ζ-Carotene Desaturase (ZDS)[1][3][4]. These enzymes work in concert to introduce conjugated double bonds into the phytoene backbone, leading to the formation of progressively more unsaturated carotenoids.

Phytoene Desaturase (PDS)

Phytoene desaturase is the enzyme that initiates the desaturation cascade in the plant carotenoid pathway. It introduces two double bonds into its substrate, 15-cis-phytoene. This reaction proceeds via the intermediate 9,15-di-cis-phytofluene to yield the final product, 9,15,9′-tri-cis-ζ-carotene[5]. PDS is a membrane-bound enzyme that utilizes a non-covalently bound FAD cofactor[5]. The electrons from the desaturation reaction are transferred to plastoquinone, which in turn reduces plastid terminal oxidase (PTOX), ultimately coupling the desaturation to oxygen reduction[2]. Disruption of PDS function, often targeted by bleaching herbicides like norflurazon, results in an albino phenotype and stunted growth due to the lack of colored carotenoids and the subsequent photo-oxidative damage to the photosynthetic apparatus[2][6][7].

15-cis-ζ-Carotene Isomerase (Z-ISO)

The product of the PDS reaction, 9,15,9′-tri-cis-ζ-carotene, is not the substrate for the next enzyme in the pathway. The central 15-cis double bond must be isomerized to a trans configuration. This crucial step is catalyzed by the 15-cis-ζ-carotene isomerase (Z-ISO)[3][8][9]. Z-ISO converts 9,15,9′-tri-cis-ζ-carotene into 9,9′-di-cis-ζ-carotene, which is the correct substrate for ζ-carotene desaturase (ZDS)[8][10][11]. In photosynthetic tissues, light can partially mediate this isomerization; however, Z-ISO is essential for this conversion, especially in non-photosynthetic tissues and during periods of darkness[3][12][13]. Z-ISO is an integral membrane protein that contains a heme b cofactor and its activity is regulated by the redox state of this cofactor.

ζ-Carotene Desaturase (ZDS)

The final enzyme in this core pathway is ζ-carotene desaturase, which introduces two additional double bonds into its substrate, 9,9′-di-cis-ζ-carotene[4][14]. This reaction proceeds through the intermediate 7,9,9′-tri-cis-neurosporene to form 7,9,7′,9′-tetra-cis-lycopene (prolycopene)[10][14]. ZDS exhibits stereoselectivity for the trans C15-C15' double bond of its substrate[14]. The product, prolycopene, is then further isomerized by the carotenoid isomerase (CRTISO) to all-trans-lycopene, which serves as the precursor for the cyclization reactions that lead to the formation of α- and β-carotene and downstream xanthophylls[1][15]. Like PDS, ZDS is a membrane-associated enzyme.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the ζ-carotene biosynthesis pathway. It is important to note that kinetic parameters for these membrane-bound enzymes are challenging to determine and are not widely available for plant species.

| Enzyme | Organism | Substrate(s) | Product(s) | Cofactor | Kinetic Parameter (Km) | Reference(s) |

| Phytoene Desaturase (PDS) | Oryza sativa (Rice) | 15-cis-phytoene, Plastoquinone | 9,15,9′-tri-cis-ζ-carotene, Plastoquinol | FAD | Not Reported | [5] |

| ζ-Carotene Isomerase (Z-ISO) | Zea mays (Maize) | 9,15,9′-tri-cis-ζ-carotene | 9,9′-di-cis-ζ-carotene | Heme b | Not Reported | [8][9] |

| ζ-Carotene Desaturase (ZDS) | Anabaena sp. PCC 7120 (Cyanobacterium) | ζ-carotene, Neurosporene | Lycopene, γ-carotene | Not Reported | 10 µM (for both substrates) | [16] |

Note: The Km value for ZDS is from a cyanobacterium and serves as an approximation for the plant enzyme due to the high degree of conservation in the pathway.

| Enzyme | Organism | Gene Locus (example) | Protein Size (amino acids) | Reference(s) |

| Phytoene Desaturase (PDS) | Solanum lycopersicum (Tomato) | Solyc03g123760 | 583 | |

| ζ-Carotene Isomerase (Z-ISO) | Arabidopsis thaliana | At1g06820 | Not specified in searches | [8] |

| ζ-Carotene Desaturase (ZDS) | Arabidopsis thaliana | AT3G04870 | Not specified in searches | [14][17] |

| ζ-Carotene Desaturase 1 (ZDS1) | Daucus carota (Carrot) | Not specified | Not specified in searches | [18] |

| ζ-Carotene Desaturase 2 (ZDS2) | Daucus carota (Carrot) | Not specified | Not specified in searches | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the ζ-carotene biosynthesis pathway.

Carotenoid Extraction from Plant Tissues

This protocol describes a general method for the extraction of carotenoids from plant tissues for subsequent analysis by HPLC.

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle or a homogenizer

-

Acetone (HPLC grade), containing 0.1% (w/v) Butylated hydroxytoluene (BHT)

-

Petroleum ether or Hexane (HPLC grade)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Amber glass vials

Procedure:

-

Weigh 1-2 g of fresh plant tissue or 100-200 mg of freeze-dried tissue.

-

Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of carotenoids.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a centrifuge tube and add 10 mL of cold acetone (with BHT).

-

Homogenize the sample for 1-2 minutes using a homogenizer or vortex vigorously.

-

Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a separatory funnel.

-

Repeat the extraction of the pellet with 5 mL of cold acetone until the pellet is colorless. Pool all the supernatants.

-

Add 10 mL of petroleum ether or hexane and 10 mL of saturated NaCl solution to the separatory funnel containing the pooled acetone extracts.

-

Mix gently by inverting the funnel several times to partition the carotenoids into the upper organic phase.

-

Discard the lower aqueous phase.

-

Wash the upper organic phase with distilled water three times to remove residual acetone.

-

Dry the organic phase by passing it through a small column containing anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

-

Re-dissolve the carotenoid residue in a known volume (e.g., 1-2 mL) of a suitable solvent for HPLC analysis (e.g., a mixture of methyl tert-butyl ether, methanol, and water).

-

Filter the solution through a 0.22 µm syringe filter into an amber HPLC vial.

-

Store the extract at -20°C until analysis.

HPLC Analysis of ζ-Carotene and other Carotenoids

This protocol outlines a method for the separation and quantification of ζ-carotene and other carotenoids using High-Performance Liquid Chromatography with a Photodiode Array (PDA) detector. A C30 column is recommended for better separation of carotenoid isomers.

Instrumentation and Columns:

-

HPLC system with a quaternary pump, autosampler, and a PDA detector.

-

YMC Carotenoid C30 column (e.g., 250 x 4.6 mm, 5 µm particle size).

Mobile Phase:

-

Mobile Phase A: Methanol/Acetonitrile/Water (84:14:2, v/v/v)

-

Mobile Phase B: Methylene chloride or Methyl tert-butyl ether (MTBE)

Gradient Program (Example):

| Time (min) | %A | %B |

| 0 | 100 | 0 |

| 2 | 88 | 12 |

| 8 | 86 | 14 |

| 14 | 77 | 23 |

| 19 | 70 | 30 |

| 21 | 60 | 40 |

| 34 | 55 | 45 |

| 38 | 0 | 100 |

| 45 | 100 | 0 |

Note: This is an example gradient and may need to be optimized for specific applications and columns.

Procedure:

-

Equilibrate the C30 column with the initial mobile phase conditions for at least 30 minutes.

-

Set the column temperature to 25-30°C.

-

Set the PDA detector to scan a wavelength range of 250-600 nm and to acquire data at specific wavelengths for quantification (e.g., 400 nm for ζ-carotene, 450 nm for β-carotene, 472 nm for lycopene).

-

Inject 10-20 µL of the filtered carotenoid extract.

-

Run the gradient program.

-

Identify carotenoid peaks by comparing their retention times and UV/Vis absorption spectra with those of authentic standards. 9,15,9′-tri-cis-ζ-carotene typically shows absorption maxima around 378, 400, and 425 nm.

-

Quantify the carotenoids by integrating the peak area at their respective λmax and comparing it to a calibration curve generated with known concentrations of pure standards.

In Vitro Enzyme Assay for Phytoene Desaturase (PDS)

This protocol describes a method for assaying the activity of PDS in vitro, typically using a heterologously expressed and purified enzyme.

Materials:

-

Purified PDS enzyme.

-

Substrate: 15-cis-phytoene incorporated into liposomes (e.g., phosphatidylcholine).

-

Electron acceptor: Plastoquinone-9 or a synthetic quinone analog like duroquinone.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl.

-

Reaction tubes.

-

Water bath or incubator.

-

Solvents for extraction (as in section 4.1).

-

HPLC system for product analysis.

Procedure:

-

Prepare liposomes containing 15-cis-phytoene. This can be done by drying a solution of phytoene and phosphatidylcholine under nitrogen and then resuspending and sonicating in the assay buffer.

-

In a reaction tube, combine the assay buffer, the phytoene-containing liposomes, and the electron acceptor.

-

Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified PDS enzyme.

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of cold acetone.

-

Extract the carotenoids from the reaction mixture as described in the carotenoid extraction protocol (section 4.1).

-

Analyze the extracted carotenoids by HPLC (section 4.2) to identify and quantify the product, 9,15,9′-tri-cis-ζ-carotene.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.

Mandatory Visualizations

Signaling Pathways and Workflows

Caption: The core ζ-carotene biosynthesis pathway in plants.

Caption: A typical workflow for the extraction and analysis of carotenoids.

Caption: Workflow for an in vitro enzyme activity assay.

Conclusion

The ζ-carotene biosynthesis pathway is a fundamental process in plants, essential for the production of vital carotenoids. The sequential action of PDS, Z-ISO, and ZDS represents a tightly regulated series of desaturation and isomerization steps. While the overall pathway is well-characterized, further research is needed to elucidate the precise kinetic parameters of the plant enzymes and the regulatory mechanisms that control the flux through this pathway. The experimental protocols and visualizations provided in this guide offer a solid foundation for researchers and scientists to investigate and potentially manipulate this pathway for applications in agriculture, nutrition, and drug development. The unique enzymatic steps in the plant pathway, as compared to the simpler bacterial system, may also present novel targets for the development of specific inhibitors or modulators.

References

- 1. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 2. Carotenoid Extraction from Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts [foodandnutritionjournal.org]

- 8. Kinetic variations determine the product pattern of phytoene desaturase from Rubrivivax gelatinosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. Phytoene desaturase (neurosporene-forming) - Wikipedia [en.wikipedia.org]

- 14. Carotenoid Extraction from Plant Tissues | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Biochemical characterization of purified zeta-carotene desaturase from Anabaena PCC 7120 after expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound isomerase - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Zeta-Carotene

Zeta-carotene (ζ-carotene) is a key intermediate in the biosynthesis of carotenoids, a class of tetraterpenoid pigments found widely in nature.[1] As an acyclic isomer of carotene, it is structurally distinct from the more common α- and β-carotenes due to the absence of cyclic end groups.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and visualizations of its biochemical context, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound's structure is characterized by a long, acyclic polyene backbone with a system of conjugated double bonds, which is responsible for its chromophoric nature.[2] Its lipophilic character dictates its localization within biological membranes.[2]

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₀H₆₀ | [2][3][4] |

| Molar Mass | 540.9 g/mol | [1][2][3][5] |

| Appearance | Solid, red-orange pigment. | [2][3] |

| Melting Point | 42-46°C | [2] |

| Water Solubility | 3.37 x 10⁻⁴ g/L (exceptionally low) | [2] |

| Solubility in Organic Solvents | Soluble in hexane, dimethyl sulfoxide, benzene, chloroform, cyclohexane. | [6][7] |

| Absorption Maxima (λmax) | In hexane: 378, 400, 425 nm. The peak at 400 nm is characteristic. | [8][9] |

Chemical Structure and Reactivity

This compound is chemically known as 7,7′,8,8′-Tetrahydro-ψ,ψ-carotene.[1] Its structure contains nine conjugated double bonds, which are fewer than the eleven found in lycopene and β-carotene. This difference in the length of the conjugated system influences its light-absorbing properties and color.[2]

The molecule exists in various geometric isomers, with the cis forms being particularly important in biosynthesis. The enzyme phytoene desaturase produces 9,15,9′-tri-cis-ζ-carotene, which is then isomerized, sometimes with the aid of light, to 9,9′-di-cis-ζ-carotene.[10][11] This isomer serves as the substrate for the next enzyme in the pathway, this compound desaturase.[10][11]

This compound exhibits significant antioxidant activity.[2] Like other carotenoids, it can quench singlet oxygen and scavenge other reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[12][13] This reactivity is attributed to its polyene chain, which can delocalize the energy of excited species and stabilize radical intermediates. The reaction with ROS can lead to the formation of epoxide and endoperoxide derivatives.[14]

Biochemical Significance and Pathways

This compound is a crucial junction in the carotenoid biosynthetic pathway, linking the colorless precursor phytoene to the colored carotenoids like lycopene and β-carotene.

Experimental Protocols

The study of this compound involves its extraction from natural sources, purification, and subsequent analysis.

1. Isolation and Purification of this compound from Tangerine Tomatoes

This protocol is adapted from methods used for isolating carotenoids from tomato sources.[15]

-

Extraction:

-

Homogenize 0.5 grams of powdered tangerine tomato sample.

-

Add 5 mL of methanol, vortex thoroughly, sonicate for 10 seconds, and centrifuge at 5,000 RPM for 5 minutes.

-

To the pellet, add 5 mL of a 1:1 (v/v) acetone:hexane mixture. Vortex, sonicate, and centrifuge as in the previous step.

-

Carefully collect the upper hexane layer, which contains the carotenoids. This layer will be yellow-orange.

-

Repeat the acetone:hexane extraction on the pellet to maximize yield and combine the hexane supernatants.

-

Dry the combined hexane extract under a gentle stream of nitrogen gas.

-

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

Redissolve the dried extract in a suitable injection solvent (e.g., acetonitrile:methanol:tetrahydrofuran).

-

Purify the extract using preparative HPLC with a C30 reverse-phase column.

-

Mobile Phase: An isocratic mixture of 40:30:30 (v/v/v) acetonitrile:methanol:tetrahydrofuran.[9]

-

Flow Rate: 1 mL/min.[9]

-

Detection: Monitor the elution profile using a photodiode array (PDA) detector, specifically at 400 nm and 425 nm to identify the this compound peak.[9]

-

Collect the fraction corresponding to the this compound peak.

-

Assess the purity of the collected fraction using analytical HPLC under similar conditions.

-

2. Quantification of this compound in Biological Samples

This HPLC method is designed to resolve and quantify this compound, which often co-elutes with other carotenoids like 9-cis-β-carotene.[8]

-

Instrumentation: HPLC system with a PDA detector.

-

Column: C30 reverse-phase column.

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile, methanol, and tetrahydrofuran.[9]

-

Detection: Monitor absorbance at three wavelengths: 400 nm (this compound and 9-cis-β-carotene), 450 nm (primarily 9-cis-β-carotene), and 475 nm (only 9-cis-β-carotene).[8]

-

Quantification:

-

Quantify 9-cis-β-carotene using its absorbance at 475 nm.

-

Determine the contribution of 9-cis-β-carotene to the absorbance at 400 nm by using a predetermined absorbance ratio (A₄₀₀/A₄₇₅) from a pure 9-cis-β-carotene standard (ratio is approximately 0.39).[8]

-

Subtract the calculated 9-cis-β-carotene absorbance at 400 nm from the total peak absorbance at 400 nm to determine the absorbance of this compound alone.

-

Calculate the concentration of this compound using a calibration curve prepared with a purified standard.

-

Antioxidant Mechanism

The antioxidant function of carotenoids like this compound is critical to their biological role. They can neutralize harmful reactive oxygen species through several mechanisms.

References

- 1. ζ-Carotene - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 13587-06-9 [smolecule.com]

- 3. This compound | C40H60 | CID 6440490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound | 72746-33-9 | FC32344 | Biosynth [biosynth.com]

- 6. β-Carotene CAS#: 7235-40-7 [m.chemicalbook.com]

- 7. beta-Carotene, 99% | Fisher Scientific [fishersci.ca]

- 8. Determination of 9-cis beta-carotene and this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]

- 12. A Mechanistic Review of β-Carotene, Lutein, and Zeaxanthin in Eye Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Reaction and Scavenging Mechanism of β-Carotene and Zeaxanthin with Reactive Oxygen Species [jstage.jst.go.jp]

- 15. kb.osu.edu [kb.osu.edu]

The Central Role of ζ-Carotene in Carotenoid Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of ζ-carotene (zeta-carotene) in the intricate world of carotenoid metabolism. As a critical intermediate, ζ-carotene stands at a metabolic crossroads, influencing the production of a vast array of downstream carotenoids essential for photosynthesis, photoprotection, and the synthesis of vital hormones in plants and microorganisms. This document provides a comprehensive overview of its biosynthesis, enzymatic conversion, and the regulatory networks that govern its flux through the carotenoid pathway.

Introduction to ζ-Carotene

ζ-Carotene is an acyclic C40 carotenoid that serves as a key precursor in the biosynthesis of colored carotenoids such as lycopene, β-carotene, and lutein.[1][2] Unlike the more familiar cyclic carotenes, ζ-carotene possesses a linear structure.[1] Its formation and subsequent metabolism are tightly regulated by a series of enzymes, making it a crucial control point in the overall pathway. The accumulation or depletion of ζ-carotene, often observed in genetic mutants, has profound effects on plant development and stress response, highlighting its metabolic significance.[3][4]

The Biosynthetic Pathway of ζ-Carotene

The journey to synthesizing the vast array of carotenoids begins with the head-to-head condensation of two geranylgeranyl diphosphate (GGPP) molecules to form the first C40 carotenoid, 15-cis-phytoene. This reaction is catalyzed by the enzyme phytoene synthase (PSY).[5] From here, a series of desaturation and isomerization reactions, collectively known as the poly-cis pathway in plants, leads to the formation of various carotenoid intermediates.[6]

The direct precursor to ζ-carotene is phytoene. The conversion of phytoene to ζ-carotene is a two-step desaturation process catalyzed by the enzyme phytoene desaturase (PDS) .[7] PDS introduces two double bonds into the phytoene molecule, first forming phytofluene and then 9,15,9′-tri-cis-ζ-carotene.[4][6]

The subsequent metabolism of ζ-carotene is a critical juncture in the pathway, involving two key enzymes: ζ-carotene isomerase (Z-ISO) and ζ-carotene desaturase (ZDS) .

Isomerization by ζ-Carotene Isomerase (Z-ISO)

The 9,15,9′-tri-cis-ζ-carotene produced by PDS is not the preferred substrate for the next desaturation step. The central 15-cis double bond must be isomerized to a trans configuration. This crucial isomerization is catalyzed by ζ-carotene isomerase (Z-ISO) , which converts 9,15,9′-tri-cis-ζ-carotene to 9,9′-di-cis-ζ-carotene.[8][9] In photosynthetic tissues, this isomerization can also be partially driven by light.[8] However, Z-ISO is essential for carotenoid biosynthesis in non-photosynthetic tissues like roots and during development in the dark.[9][10] Z-ISO is a heme b-containing enzyme.[9]

Desaturation by ζ-Carotene Desaturase (ZDS)

ζ-Carotene desaturase (ZDS) is responsible for introducing two additional double bonds into the ζ-carotene backbone, converting 9,9′-di-cis-ζ-carotene into neurosporene and subsequently into lycopene.[4][11][12] Specifically, ZDS catalyzes the conversion of 9,9′-di-cis-ζ-carotene to 7,9,9′-tri-cis-neurosporene and then to 7,9,7′,9′-tetra-cis-lycopene (prolycopene).[6] This tetra-cis form of lycopene is then acted upon by another isomerase, carotenoid isomerase (CRTISO), to produce the all-trans-lycopene that serves as the substrate for cyclization reactions leading to the formation of α- and β-carotene.[6]

The activity of ZDS is a critical control point. Mutations in the ZDS gene can lead to the accumulation of ζ-carotene and a viviparous (pre-harvest sprouting) phenotype in kernels of maize, demonstrating the essential role of this enzyme in normal plant development.[3][4]

Quantitative Data in ζ-Carotene Metabolism

The following tables summarize key quantitative data related to ζ-carotene metabolism, providing a comparative overview for researchers.

| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (nmol mg⁻¹ h⁻¹) | Reference(s) |

| ζ-Carotene Desaturase (ZDS) | Anabaena PCC 7120 | ζ-Carotene | 10 | Not Reported | [13] |

| ζ-Carotene Desaturase (ZDS) | Anabaena PCC 7120 | Neurosporene | 10 | Not Reported | [13] |

| Plant/Tissue | Genotype | ζ-Carotene Content (µg/g FW) | Reference(s) |

| Tomato Fruit (Mature Green) | Psy-1 | Present (levels increase with ripening) | [14] |

| Tomato Fruit (Breaker Stage) | Wild Type | Trace amounts | [15] |

| Sweet Potato ('Beauregard') | Wild Type | Detected, but not quantified | [16] |

| Maize Kernels | vp-wl2 mutant | High accumulation | [3][4] |

| Tomato Fruit | Zeta mutant | High accumulation | [17] |

| Arabidopsis thaliana | zds mutant | High accumulation | [17] |

Regulation of ζ-Carotene Metabolism

The flux of metabolites through the ζ-carotene node of the carotenoid pathway is intricately regulated at the transcriptional level, primarily in response to light and developmental cues.

Light-Mediated Regulation

Light is a major environmental signal that controls carotenoid biosynthesis.[1][11] Photoreceptors such as phytochromes and cryptochromes perceive light signals and initiate a signaling cascade that modulates the expression of carotenoid biosynthetic genes, including PDS and ZDS.[1] Key transcription factors involved in this regulation include PHYTOCHROME-INTERACTING FACTOR 1 (PIF1), which acts as a repressor in the dark, and LONG HYPOCOTYL 5 (HY5), which is a positive regulator of photomorphogenesis and activates the expression of carotenoid biosynthesis genes in the light.[1][18]

Developmental Regulation

The expression of genes encoding enzymes in the carotenoid pathway is also under developmental control. For example, in carrot roots, the expression of ZDS1 and ZDS2 is differentially regulated during development, with ZDS1 being essential for early development and overall carotenoid synthesis.[19] In tomato fruit, the expression of carotenoid biosynthesis genes is tightly coordinated during ripening, leading to the massive accumulation of lycopene.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of ζ-carotene metabolism.

Carotenoid Extraction and HPLC-DAD Analysis

This protocol is adapted for the extraction and quantification of carotenoids from plant tissues.[1][8][18][20][21]

Materials:

-

Fresh or freeze-dried plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Hexane:acetone:ethanol (2:1:1, v/v/v) extraction solvent

-

Saturating sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen stream

-

HPLC system with a C30 reverse-phase column and a diode-array detector (DAD)

-

Mobile phase: Methanol (A) and Methyl-tert-butyl ether (MTBE) (B)

Procedure:

-

Homogenize a known weight of fresh or freeze-dried plant tissue (e.g., 100-500 mg) to a fine powder in a mortar and pestle using liquid nitrogen.

-

Transfer the powdered tissue to a centrifuge tube and add the extraction solvent (e.g., 5-10 mL).

-

Vortex vigorously for 1-2 minutes and then sonicate for 5-10 minutes in an ultrasonic bath.

-

Add a saturating NaCl solution (e.g., 1-2 mL) to facilitate phase separation and vortex again.

-

Centrifuge at 4,000-5,000 x g for 5-10 minutes at 4°C.

-

Carefully collect the upper organic phase containing the carotenoids and transfer it to a new tube.

-

Repeat the extraction (steps 2-6) on the pellet until the tissue is colorless.

-

Pool the organic phases and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C or under a gentle stream of nitrogen.

-

Re-dissolve the dried carotenoid extract in a known volume of the initial mobile phase (e.g., 1-2 mL of Methanol:MTBE).

-

Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

-

Inject an aliquot (e.g., 20 µL) into the HPLC system.

-

Separate the carotenoids using a C30 column with a gradient of methanol and MTBE. A typical gradient might be: 0-15 min, 95% A, 5% B; 15-30 min, linear gradient to 50% A, 50% B; 30-40 min, hold at 50% A, 50% B; followed by a return to initial conditions.

-

Monitor the elution of carotenoids using a DAD detector at wavelengths between 280 and 550 nm. ζ-Carotene typically shows absorption maxima around 400 nm.

-

Identify and quantify ζ-carotene by comparing its retention time and absorption spectrum with that of an authentic standard.

Heterologous Expression and Purification of a Membrane-Bound Carotenoid Biosynthesis Enzyme (e.g., ZDS) in E. coli

This protocol provides a general framework for the expression and purification of a plant membrane-bound enzyme like ZDS in a bacterial system.[20][21][22][23]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with an affinity tag (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, DNAse I)

-

Solubilization buffer (e.g., Lysis buffer with 1-2% (w/v) detergent like DDM or Triton X-100)

-

Wash buffer (e.g., Solubilization buffer with 20 mM imidazole)

-

Elution buffer (e.g., Solubilization buffer with 250 mM imidazole)

-

Affinity chromatography resin (e.g., Ni-NTA agarose)

-

Ultracentrifuge

Procedure:

-

Cloning and Transformation: Clone the full-length cDNA of the target enzyme (e.g., ZDS) into the expression vector. Transform the construct into the E. coli expression strain.

-

Expression: a. Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C. b. Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to promote proper protein folding.

-

Cell Lysis and Membrane Isolation: a. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). b. Resuspend the cell pellet in ice-cold lysis buffer. c. Lyse the cells using a French press or sonication. d. Remove unbroken cells and debris by low-speed centrifugation (e.g., 10,000 x g for 20 minutes at 4°C). e. Isolate the membrane fraction from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Solubilization: a. Resuspend the membrane pellet in solubilization buffer. b. Incubate with gentle agitation for 1-2 hours at 4°C to solubilize the membrane proteins. c. Remove insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

-

Purification: a. Incubate the solubilized protein fraction with the equilibrated affinity resin for 1-2 hours at 4°C. b. Load the resin onto a chromatography column and wash with several column volumes of wash buffer to remove non-specifically bound proteins. c. Elute the target protein with elution buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

Conclusion

ζ-Carotene occupies a central and indispensable position in carotenoid metabolism. Its formation and subsequent conversion are tightly regulated by a suite of dedicated enzymes whose activities are controlled by both developmental programs and environmental signals, most notably light. Understanding the intricacies of ζ-carotene metabolism is not only fundamental to plant biology but also holds significant potential for the metabolic engineering of crops with enhanced nutritional value and for the development of novel therapeutic agents that target this vital pathway. The quantitative data, experimental protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers dedicated to advancing our knowledge in this vibrant field of study.

References

- 1. repositorio.uchile.cl [repositorio.uchile.cl]

- 2. Seed-Specific Overexpression of an Endogenous Arabidopsis Phytoene Synthase Gene Results in Delayed Germination and Increased Levels of Carotenoids, Chlorophyll, and Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Escherichia coli for the Production and Purification of Membrane Proteins | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Carotenoid Biosynthesis in Arabidopsis: A Colorful Pathway [bioone.org]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of 15-cis-ζ-Carotene Isomerase Z-ISO in Cultivated and Wild Tomato Species Differing in Ripe Fruit Pigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound Isomerase (Z-ISO) Is Required for Light-Independent Carotenoid Biosynthesis in the Cyanobacterium Synechocystis sp. PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. graphviz.org [graphviz.org]

- 14. Manipulation of Phytoene Levels in Tomato Fruit: Effects on Isoprenoids, Plastids, and Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carotenoid accumulation during tomato fruit ripening is modulated by the auxin-ethylene balance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Analysis in Vitro of the Enzyme CRTISO Establishes a Poly-cis-Carotenoid Biosynthesis Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transcriptional Regulation of Carotenoid Biosynthesis in Plants: So Many Regulators, So Little Consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound isomerase - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. High-level Production of Recombinant Membrane Proteins Using the Engineered Escherichia coli Strains SuptoxD and SuptoxR - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Isolation of ζ-Carotene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and isolation of ζ-carotene. It includes detailed experimental protocols, quantitative data, and visualizations to support researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.

Introduction to ζ-Carotene

Zeta-carotene (ζ-carotene) is an acyclic C40 tetraterpenoid and a key intermediate in the biosynthesis of carotenoids in plants and some microorganisms.[1] Unlike the more commonly known cyclic carotenoids such as α-carotene and β-carotene, ζ-carotene possesses a linear structure.[1] Structurally similar to lycopene, it contains an additional four hydrogen atoms.[1] As a precursor to lycopene, neurosporene, and subsequently β-carotene, ζ-carotene plays a crucial role in the formation of essential pigments for photosynthesis and photoprotection.[1][2] Natural sources of ζ-carotene include tangerine tomatoes, Lonicera japonica, and Rhodospirillum rubrum.[1]

History of Discovery and Isolation

The history of ζ-carotene is intrinsically linked to the broader history of carotenoid research. The first isolation of a carotenoid, "carotin," from carrots was achieved by Heinrich Wilhelm Ferdinand Wackenroder in 1831. While the specific discovery of ζ-carotene is not as precisely dated, its identification emerged from the systematic chromatographic separation and structural elucidation of carotenoids pioneered by scientists like László Zechmeister in the 1930s and 1940s. Zechmeister's work on the chromatography of plant pigments was instrumental in separating and identifying various carotenoid isomers and intermediates, including the less abundant ones like ζ-carotene. The recognition of ζ-carotene as a crucial intermediate in the carotenoid biosynthetic pathway was a significant step, solidifying its importance in plant biochemistry.

Physicochemical and Spectral Properties

A summary of the key quantitative data for ζ-carotene is presented in the tables below.

Table 1: Physicochemical Properties of ζ-Carotene

| Property | Value | Reference(s) |

| Molecular Formula | C₄₀H₆₀ | [1] |

| Molar Mass | 540.920 g/mol | [1] |

| Physical Description | Solid | |

| Melting Point | 42-46 °C | |

| IUPAC Name | 7,7′,8,8′-Tetrahydro-ψ,ψ-carotene | [1] |

| CAS Number | 72746-33-9 | [1] |

Table 2: Spectral Properties of ζ-Carotene

| Property | Value | Solvent | Reference(s) |

| Absorption Maxima (λmax) | 400 nm, 450 nm | Not specified | [3] |

| Molar Extinction Coefficient (ε) | Not definitively reported for pure ζ-carotene in a specific solvent. The absorbance of carotenoids is highly dependent on the solvent and the specific isomer. | [4] |

Biosynthesis and Biological Role

This compound is a central intermediate in the carotenoid biosynthetic pathway in plants. Its formation and subsequent conversion are catalyzed by a series of desaturase and isomerase enzymes.

The biosynthesis begins with the head-to-head condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form the colorless 15-cis-phytoene. Phytoene then undergoes two sequential desaturation steps catalyzed by phytoene desaturase (PDS) to yield 9,15,9′-tri-cis-ζ-carotene. The central cis-double bond of this molecule is then isomerized to a trans bond by the enzyme ζ-carotene isomerase (Z-ISO), forming 9,9′-di-cis-ζ-carotene. Finally, ζ-carotene desaturase (ZDS) introduces two more double bonds to produce prolycopene, which is then isomerized to all-trans-lycopene. Lycopene serves as the precursor for the synthesis of various cyclic carotenoids.[5][6]

While ζ-carotene itself is not directly implicated as a signaling molecule, its precursors have been suggested to be involved in retrograde signaling from the chloroplast to the nucleus, influencing chloroplast biogenesis and leaf development.[2] Furthermore, as a precursor to abscisic acid (ABA), a key plant hormone involved in stress responses, the carotenoid pathway, including ζ-carotene, is indirectly linked to plant signaling.[7][8]

Carotenoid Biosynthesis Pathway

Experimental Protocols for Isolation and Analysis

The isolation and analysis of ζ-carotene require careful handling due to its sensitivity to light, oxygen, and acids.[1] All procedures should be conducted under dim light and, where possible, under an inert atmosphere (e.g., nitrogen).

General Workflow for ζ-Carotene Isolation

This protocol is adapted from methods for carotenoid extraction from plant tissues.[9][10]

Materials:

-

Fresh or freeze-dried tangerine tomatoes

-

Mortar and pestle or homogenizer

-

Methanol, Acetone, Hexane (HPLC grade)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

-

Preparative and analytical High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector

-

C18 and/or C30 HPLC columns

Procedure:

-

Sample Preparation: Homogenize 10 g of fresh tangerine tomato pulp or 1 g of freeze-dried powder with liquid nitrogen in a mortar and pestle to a fine powder.

-

Extraction:

-

To the powdered sample, add 20 mL of a 1:1 (v/v) mixture of acetone and hexane.

-

Vortex or sonicate the mixture for 5-10 minutes.

-

Centrifuge at 5000 x g for 10 minutes at 4°C.

-

Carefully collect the upper hexane layer containing the carotenoids.

-

Repeat the extraction process on the pellet until it is colorless.

-

Pool all the hexane extracts.

-

-

Saponification (Optional):

-

If the extract contains significant amounts of chlorophylls or lipids, saponification may be necessary.

-

Add an equal volume of 10% methanolic potassium hydroxide to the hexane extract.

-

Incubate in the dark at room temperature for 12-16 hours or at 55°C for 45 minutes with occasional shaking.[11]

-

After saponification, wash the hexane phase with distilled water until the aqueous phase is neutral.

-

-

Drying and Concentration:

-

Dry the hexane extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

-

-

Chromatographic Separation (Preparative HPLC):

-

Redissolve the dried extract in a small volume of the initial mobile phase for HPLC.

-

Inject the sample onto a preparative C18 or C30 HPLC column.

-

Use a gradient mobile phase system, for example, starting with methanol/water and gradually increasing the proportion of a less polar solvent like methyl-tert-butyl ether (MTBE).[10]

-

Monitor the elution profile with a PDA detector at the absorption maxima of ζ-carotene (around 400 nm and 450 nm).

-

Collect the fractions corresponding to the ζ-carotene peak.

-

-

Purity Analysis (Analytical HPLC):

-

Evaporate the solvent from the collected fractions.

-

Redissolve the residue in a suitable solvent.

-

Inject an aliquot into an analytical HPLC system with a C18 or C30 column to assess the purity of the isolated ζ-carotene.

-

Confirm the identity of the peak by comparing its retention time and absorption spectrum with a known standard, if available.

-

-

Column: A C30 reversed-phase column is often preferred for the separation of carotenoid isomers.

-

Mobile Phase: A gradient elution with a mixture of solvents such as methanol, MTBE, and water is commonly used.[10]

-

Detection: A photodiode array (PDA) detector is essential for identifying carotenoids based on their characteristic absorption spectra. Detection wavelengths of 400 nm and 450 nm are suitable for ζ-carotene.[3]

Conclusion

This compound, a pivotal intermediate in carotenoid biosynthesis, continues to be an important subject of research. This guide provides a foundational understanding of its history, properties, and the methodologies for its isolation and analysis. The detailed protocols and diagrams serve as a practical resource for researchers aiming to work with this and other related carotenoids. Further research into the potential biological activities of ζ-carotene and the signaling roles of its precursors will undoubtedly continue to expand our knowledge of plant biochemistry and its applications.

References

- 1. omicsonline.org [omicsonline.org]

- 2. Recent advances in understanding carotenoid-derived signaling molecules in regulating plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of 9-cis beta-carotene and this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorbance changes of carotenoids in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Genetic Components of a Natural Color Palette: A Comprehensive List of Carotenoid Pathway Mutations in Plants [frontiersin.org]

- 7. Frontiers | Interplay between Carotenoids, Abscisic Acid and Jasmonate Guides the Compatible Rice-Meloidogyne graminicola Interaction [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. kb.osu.edu [kb.osu.edu]

- 10. Enhanced bioavailability of lycopene when consumed as cis-isomers from tangerine compared to red tomato juice, a randomized, cross-over clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.2. Carotenoid Extraction and Saponification [bio-protocol.org]

An In-depth Technical Guide to ζ-Carotene Isomers and Their Biological Significance

Audience: Researchers, scientists, and drug development professionals.

Abstract

Zeta-carotene (ζ-carotene) is a C40 tetraterpene and a crucial intermediate in the biosynthesis of carotenoids in plants and cyanobacteria. It exists in several geometric (cis/trans or E/Z) isomeric forms, with poly-cis isomers playing a pivotal role as substrates in the pathway leading to the formation of lycopene and downstream carotenoids like β-carotene and lutein. While the biological significance of many dietary carotenoids is well-documented, ζ-carotene is primarily understood through its indispensable role as a biosynthetic precursor. Its presence in human tissues suggests it may possess bioactivities of its own, yet research into the specific pharmacological effects of its various isomers remains limited. This technical guide provides a comprehensive overview of ζ-carotene isomers, detailing their role in biosynthetic pathways, summarizing available quantitative data, and outlining key experimental protocols for their extraction and analysis.

Introduction to ζ-Carotene

Carotenoids are a diverse class of natural lipophilic pigments responsible for the yellow, orange, and red colors of many fruits, vegetables, and microorganisms.[1] Structurally, they are tetraterpenoids, and their extended system of conjugated double bonds is central to their chemical properties and biological functions, including light-harvesting and antioxidant activities.[2] Carotenoids are broadly classified into two groups: carotenes (pure hydrocarbons, e.g., β-carotene, lycopene) and xanthophylls (oxygen-containing derivatives, e.g., lutein, zeaxanthin).[1]

ζ-Carotene is an acyclic, colorless carotene that serves as a key metabolic intermediate. Unlike the more extensively studied colored carotenoids, its biological significance is predominantly defined by its function as a precursor in the carotenoid biosynthetic pathway.[3] However, the detection of ζ-carotene in human serum, breast milk, and adipose tissue indicates systemic absorption and distribution, warranting further investigation into its potential health effects.[4]

The Role of ζ-Carotene Isomers in Carotenoid Biosynthesis

In plants and cyanobacteria, the biosynthesis of all-trans-lycopene, the precursor for most cyclic carotenoids, proceeds through a poly-cis pathway. This pathway is distinct from the one in bacteria and fungi, which utilize a single enzyme (CrtI) to produce all-trans-lycopene directly from phytoene. The plant pathway requires a series of desaturase and isomerase enzymes, where specific ζ-carotene isomers are essential intermediates.[3]

The key steps involving ζ-carotene isomers are:

-

Formation of 9,15,9'-tri-cis-ζ-carotene: The enzyme phytoene desaturase (PDS) catalyzes the conversion of 15-cis-phytoene into 9,15,9'-tri-cis-ζ-carotene via the intermediate 15,9'-dicis-phytofluene.[3]

-

Isomerization to 9,9'-dicis-ζ-carotene: This critical step is catalyzed by the enzyme 15-cis-ζ-carotene isomerase (Z-ISO) .[5][6] Z-ISO specifically converts the 15-cis double bond of 9,15,9'-tri-cis-ζ-carotene into a trans configuration, yielding 9,9'-dicis-ζ-carotene. This isomerization is essential, particularly in non-photosynthetic tissues where light-induced photoisomerization is absent.[5]

-

Desaturation to Lycopene: The resulting 9,9'-dicis-ζ-carotene serves as the substrate for ζ-carotene desaturase (ZDS) . ZDS introduces two additional double bonds, converting 9,9'-dicis-ζ-carotene into 7,9,7',9'-tetra-cis-lycopene (prolycopene) through the intermediate 7,9,9'-tricis-neurosporene.[3]

Prolycopene is subsequently isomerized by the carotenoid isomerase (CRTISO) or by light to form all-trans-lycopene, which can then be cyclized to form α- and β-carotenes.[3] Notably, other isomers like 9-cis-ζ-carotene are considered dead-end products in this pathway, as they are not efficiently converted by ZDS.[3]

Biological Significance Beyond Biosynthesis

While the role of ζ-carotene as a biosynthetic intermediate is well-established, its independent biological activities are not well characterized. The general health benefits of carotenoids, such as antioxidant and anti-inflammatory effects, are often attributed to their extended conjugated double bond systems, which allow for the effective quenching of reactive oxygen species (ROS).[2][7] ζ-Carotene, with nine conjugated double bonds, structurally possesses the capacity for antioxidant activity.

Studies on other carotenoids have shown that Z-(cis)-isomers can exhibit equal or even greater biological activity compared to their all-E-(trans) counterparts. For instance, Z-isomers of lycopene and β-carotene demonstrate enhanced antioxidant capacity and skin-improving actions.[8][9] It is plausible that ζ-carotene isomers could exhibit similar properties, but direct experimental evidence is currently lacking.

The confirmed presence of ζ-carotene in human biological samples is significant.[4] It implies that it is bioavailable from dietary sources and may be present in tissues at concentrations sufficient to exert a biological effect.

Quantitative Data

Quantitative data on the specific biological activities (e.g., IC50 values for antioxidant or anti-cancer effects) of ζ-carotene isomers are not currently available in the published literature. This represents a significant research gap. However, data on the concentration of ζ-carotene in human tissues and comparative activity data for other carotenoids are available.

Table 1: Concentration of ζ-Carotene in Human Biological Samples This table summarizes the measured concentrations of ζ-carotene in various human tissues, indicating its bioavailability and distribution in the body.

| Biological Matrix | Subject Group | ζ-Carotene Concentration (Mean ± SE) | Citation |

| Serum | American Lactating Women (n=12) | 54.2 ± 7.2 nM | [4] |

| Breast Milk | American Lactating Women (n=12) | 8.3 ± 1.8 nM | [4] |

| Serum | Korean Women (n=16) | 49.0 ± 3.9 nM | [4] |

| Adipose Tissue | Korean Women (n=16) | 0.3 ± 0.1 nmol/g | [4] |

Table 2: Comparative Biological Activity of Other Carotenoid Isomers To provide context, this table presents quantitative data on the biological activities of isomers of more extensively studied carotenoids. This highlights the types of analyses that are needed for ζ-carotene isomers.

| Carotenoid (Isomer) | Biological Activity Assay | Endpoint | Result | Citation |

| Lycopene (55% Z-isomers) | Antioxidant (ABTS radical scavenging) | IC50 | ~35 µg/mL | [10] |

| Lycopene (5% Z-isomers) | Antioxidant (ABTS radical scavenging) | IC50 | ~80 µg/mL | [10] |

| β-Carotene | Anti-inflammatory (LPS-stimulated macrophages) | IC50 for Cox2/Nos2 inhibition | ~25 µM | [7] |

| β-Carotene | Cytotoxicity (MCF-7 breast cancer cells) | IC50 | 21.15 µg/mL | [11] |

Experimental Protocols

The analysis of ζ-carotene isomers is challenging due to their lipophilicity, sensitivity to light and oxidation, and the structural similarity between isomers. A robust analytical workflow is essential for accurate identification and quantification.

Protocol: Extraction of ζ-Carotene from Biological Tissues

This protocol provides a general method for extracting carotenoids from plant or animal tissues. All steps should be performed under subdued light and on ice where possible to minimize degradation and isomerization.

-

Homogenization:

-

Weigh 1-2 g of tissue (e.g., plant leaves, adipose tissue) and freeze immediately in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a solvent-resistant tube.

-

-

Solvent Extraction:

-

Add 5-10 mL of an appropriate organic solvent mixture. Common choices include:

-

Methanol:Ethyl Acetate (6:4, v/v)

-

Chloroform:Dichloromethane[1]

-

Hexane:Acetone:Ethanol (2:1:1, v/v/v) containing 0.1% BHT (butylated hydroxytoluene) as an antioxidant.

-

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Sonicate the sample in an ultrasonic bath for 5 minutes to enhance cell disruption and extraction.[12]

-

-

Phase Separation:

-

Add 2-3 mL of deionized water to the mixture to induce phase separation.

-

Vortex for 30 seconds and then centrifuge at 3,000 x g for 10 minutes at 4°C.

-

-

Collection and Drying:

-

Carefully collect the lower organic phase (which contains the carotenoids) using a glass pipette.

-

Transfer the organic phase to a fresh tube. Repeat the extraction step on the remaining pellet once more to maximize yield.

-

Combine the organic extracts and dry them under a gentle stream of nitrogen gas.

-

-

Reconstitution:

-

Reconstitute the dried extract in a known, small volume (e.g., 200 µL) of the initial mobile phase for HPLC analysis (e.g., Methanol:MTBE).

-

Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

-

Protocol: Separation and Quantification of ζ-Carotene Isomers by HPLC

High-Performance Liquid Chromatography (HPLC) using a C30 stationary phase is the preferred method for resolving carotenoid isomers due to its superior shape selectivity for long, hydrophobic molecules.[13][14]

-

Instrumentation: HPLC system with a photodiode array (PDA) or UV-Vis detector and a column thermostat.

-

Column: C30 reverse-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm, 5 µm).[14]

-

Mobile Phase A: Methanol:Water (95:5, v/v) with 10 mM ammonium acetate.

-

Mobile Phase B: Methyl-tert-butyl ether (MTBE).

-

Column Temperature: 18-20°C. Lower temperatures can improve the resolution of isomers.[15]

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at multiple wavelengths. ζ-Carotene has an absorption maximum around 400 nm.[4][5] A broader scan (250-550 nm) is recommended for identifying other carotenoids.

-

Injection Volume: 20 µL.

-

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 30 70 25.0 5 95 30.0 5 95 31.0 95 5 | 40.0 | 95 | 5 |

-

Quantification:

-

Identification is based on comparing retention times and UV-Vis spectral characteristics with authentic standards.

-

Quantification is achieved by creating a standard curve using a purified ζ-carotene standard of known concentration and integrating the peak area at 400 nm.

-

Conclusion and Future Directions

The biological significance of ζ-carotene is primarily centered on its indispensable role as a precursor in the poly-cis carotenoid biosynthesis pathway in plants. The specific isomers, 9,15,9'-tricis-ζ-carotene and 9,9'-dicis-ζ-carotene, are key substrates for the enzymes Z-ISO and ZDS, respectively, highlighting the stereo-specificity of this metabolic route.

While the presence of ζ-carotene in human tissues suggests potential for direct biological activity, there is a clear lack of research in this area. Future research should focus on:

-

Isolation and Purification: Developing methods to isolate sufficient quantities of individual ζ-carotene isomers for biological testing.

-

In Vitro Assays: Quantifying the antioxidant, anti-inflammatory, and anti-proliferative activities of each isomer using standardized assays.

-

Cellular and Animal Models: Investigating the uptake, metabolism, and potential signaling pathway modulation by ζ-carotene isomers in relevant biological systems.

Elucidating the bioactivities of ζ-carotene isomers will provide a more complete understanding of the contribution of all dietary carotenoids to human health and may uncover novel therapeutic applications.

References

- 1. Carotenoid Extraction from Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound cis isomers as products and substrates in the plant poly-cis carotenoid biosynthetic pathway to lycopene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of 9-cis beta-carotene and this compound in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound isomerase - Wikipedia [en.wikipedia.org]

- 7. Anti-inflammatory Activity of β-Carotene, Lycopene and Tri-n-butylborane, a Scavenger of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Z-Isomers of lycopene and β-carotene exhibit greater skin-quality improving action than their all-E-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant, anticancer activity and molecular docking study of lycopene with different ratios of Z-isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhanced cytotoxic activity of beta carotene conjugated liposomes towards breast cancer cell line: comparative studies with cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. assets.fishersci.com [assets.fishersci.com]

Spectroscopic data for zeta-carotene identification (UV-Vis, NMR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous identification of ζ-carotene. The document outlines key data from Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presented in structured tables for ease of comparison. Detailed experimental protocols are also provided to aid in the replication of these analytical methods.

Introduction to ζ-Carotene

ζ-Carotene is a C40 carotenoid and a key intermediate in the biosynthesis of other carotenoids, such as β-carotene and lycopene. Its acyclic structure distinguishes it from the more common bicyclic carotenes. The molecular formula for ζ-carotene is C40H60, with a corresponding molecular weight of 540.9 g/mol . Accurate identification of ζ-carotene is crucial in various research fields, including plant biology, food science, and drug development, due to its potential antioxidant properties and its role as a biosynthetic precursor.

Spectroscopic Data for the Identification of ζ-Carotene

The following sections detail the characteristic spectroscopic data obtained from UV-Vis, NMR, and Mass Spectrometry analyses, which are fundamental for the structural elucidation and confirmation of ζ-carotene.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for the initial identification of carotenoids based on their extended conjugated double bond systems. The absorption maxima (λmax) are characteristic of the chromophore length.

| Spectroscopic Parameter | Value | Solvent |

| Absorption Maxima (λmax) | 400 nm, 450 nm | Not specified |

Table 1: UV-Vis Absorption Data for ζ-Carotene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the precise assignment of protons (¹H NMR) and carbons (¹³C NMR) within the ζ-carotene molecule. Due to the lack of readily available public experimental data, predicted NMR data is provided below as a reference. It is important to note that experimental values may vary depending on the solvent and instrument used.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |

| 1.60 | s | Methyl protons |

| 1.68 | s | Methyl protons |

| 1.97 | s | Methyl protons |

| 2.00 - 2.10 | m | Methylene protons |

| 5.10 - 5.20 | m | Olefinic protons |

| 6.10 - 6.70 | m | Olefinic protons |

Table 2: Predicted ¹H NMR Chemical Shifts for ζ-Carotene.

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment (Tentative) |

| 17.7 | Methyl carbons |

| 25.7 | Methyl carbons |

| 26.7 | Methylene carbons |

| 39.8 | Methylene carbons |

| 124.0 - 138.0 | Olefinic carbons |

Table 3: Predicted ¹³C NMR Chemical Shifts for ζ-Carotene.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. For ζ-carotene (C40H60), the expected molecular ion [M]+ or protonated molecule [M+H]+ would be observed at m/z 540.9.

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pathway |

| APCI (Positive Ion) | 541.9 ([M+H]⁺) | Varies | Cleavage of the polyene chain |

Table 4: Mass Spectrometry Data for ζ-Carotene.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of carotenoids, which can be adapted for the specific analysis of ζ-carotene.

UV-Vis Spectroscopy

-

Sample Preparation: Dissolve a small, accurately weighed amount of the purified ζ-carotene sample in a suitable UV-grade solvent (e.g., hexane, ethanol, or acetone) to obtain a clear solution. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8 AU).

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample solution over a wavelength range of 200-800 nm. Use the pure solvent as a blank to zero the instrument. Record the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 1-5 mg of the purified ζ-carotene sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The sample should be free of particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of the spectra.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the purified ζ-carotene sample in a solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for ESI and APCI).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Tandem mass spectrometry (MS/MS) capabilities are highly recommended for fragmentation analysis.

-

Data Acquisition: Introduce the sample into the mass spectrometer. For APCI in positive ion mode, typical parameters include a high source temperature (e.g., 400-500 °C) and a corona discharge current to facilitate ionization. Acquire the full scan mass spectrum to determine the molecular ion. Perform MS/MS analysis on the parent ion to obtain the fragmentation pattern.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of ζ-carotene.

This guide provides a foundational understanding of the key spectroscopic data and methodologies required for the confident identification of ζ-carotene. For definitive structural elucidation, it is always recommended to compare experimental data with that of an authentic standard.

A Technical Guide to Zeta-Carotene Standards for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key characteristics, and analytical methodologies for zeta-carotene standards. This compound, a C40 carotenoid, is a crucial intermediate in the biosynthesis of other carotenoids, including lycopene and beta-carotene.[1] As a subject of interest in nutritional science, drug development, and biotechnology, the availability of high-purity this compound standards is essential for accurate experimental work.

Commercial Availability and Suppliers

This compound standards are available from a select number of specialized chemical suppliers. These standards are intended for research and development purposes. Below is a summary of commercially available this compound standards based on currently available information.

| Supplier | Product Name/ID | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Storage Conditions |

| Biosynth | This compound (FC32344) | 72746-33-9 | C40H60 | 540.9 | Not specified | Not specified | Store at < -15°C[2] |

| CymitQuimica | This compound (TR-C184325) | 72746-33-9 | C40H60 | 540.9 | Min. 95%[3] | Yellow Powder[3] | Not specified |